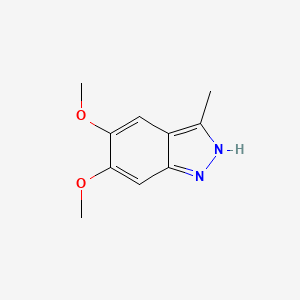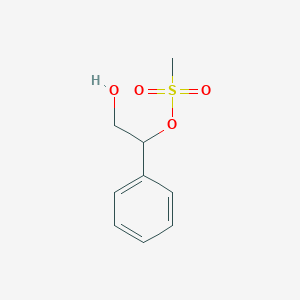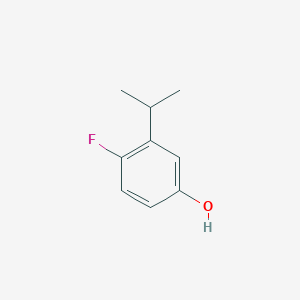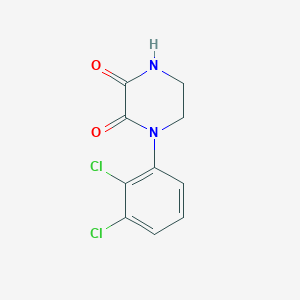![molecular formula C12H17ClN2O2S B13977538 tert-Butyl 2-chloro-4-methyl-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13977538.png)
tert-Butyl 2-chloro-4-methyl-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6,7-dihydro-4-methylthiazolo[4,5-c]pyridine-5(4H)-carboxylic acid 1,1-dimethylethyl ester is a heterocyclic compound that features a thiazole ring fused to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,7-dihydro-4-methylthiazolo[4,5-c]pyridine-5(4H)-carboxylic acid 1,1-dimethylethyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine-3-thiol with suitable aldehydes or ketones in the presence of a catalyst such as zinc oxide nanoparticles . The reaction is usually carried out in an ethanol medium at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-6,7-dihydro-4-methylthiazolo[4,5-c]pyridine-5(4H)-carboxylic acid 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6,7-dihydro-4-methylthiazolo[4,5-c]pyridine-5(4H)-carboxylic acid 1,1-dimethylethyl ester has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent, particularly against breast cancer cell lines.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound’s biological activity, including antimicrobial and anti-inflammatory properties, is of interest for drug development.
Wirkmechanismus
The mechanism of action of 2-Chloro-6,7-dihydro-4-methylthiazolo[4,5-c]pyridine-5(4H)-carboxylic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in disease pathways. For example, it has been shown to inhibit the aggregation factor of human platelets and urokinase . The exact molecular pathways and targets can vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar fused ring structure and exhibit a range of biological activities, including antioxidant and antimicrobial properties.
Pyrano[2,3-d]thiazoles: These compounds are also structurally related and have applications in drug development against obesity and hyperlipidemia.
Uniqueness
2-Chloro-6,7-dihydro-4-methylthiazolo[4,5-c]pyridine-5(4H)-carboxylic acid 1,1-dimethylethyl ester is unique due to its specific substitution pattern and the presence of the 1,1-dimethylethyl ester group. This structural feature may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.
Eigenschaften
Molekularformel |
C12H17ClN2O2S |
|---|---|
Molekulargewicht |
288.79 g/mol |
IUPAC-Name |
tert-butyl 2-chloro-4-methyl-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C12H17ClN2O2S/c1-7-9-8(18-10(13)14-9)5-6-15(7)11(16)17-12(2,3)4/h7H,5-6H2,1-4H3 |
InChI-Schlüssel |
VNJFGVFXORFABA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2=C(CCN1C(=O)OC(C)(C)C)SC(=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2(3H)-Furanone, 4-[(acetyloxy)methyl]dihydro-, (S)-](/img/structure/B13977482.png)




![1H-Indole-7-carbonitrile, 5-[(2S)-2-aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-](/img/structure/B13977502.png)


![4-[Ethenyl(dimethyl)silyl]benzoic acid](/img/structure/B13977516.png)


![2-[(Benzyloxy)imino]propanoic acid](/img/structure/B13977532.png)
